molecular formula C11H10FNO3 B6603911 methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate CAS No. 2104488-79-9

methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B6603911
CAS No.: 2104488-79-9
M. Wt: 223.20 g/mol
InChI Key: URLSKOGZWKYYIR-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often involve glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in viral replication or cancer cell proliferation . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison: Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is unique due to the presence of both fluoro and methoxy substituents on the indole ring. These substituents can significantly influence the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles and chemical properties, making it a valuable molecule for specific research and industrial applications .

Biological Activity

Methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a methoxy group and a fluorine atom on the indole ring, which are crucial for its biological activity. The presence of these substituents enhances the compound's reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It may inhibit enzymes that are critical in processes such as viral replication and cancer cell proliferation. This mechanism is essential for its potential use as an antiviral and anticancer agent.
  • Receptor Modulation : The compound can interact with various receptors, altering their activity. This interaction can lead to therapeutic effects in conditions like inflammation and cancer.

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies indicate that indole derivatives often exhibit cytotoxic effects against various cancer cell lines, potentially due to their ability to interfere with cell cycle progression and promote programmed cell death .

Antiviral Properties

The compound has been explored for its antiviral activity, particularly against viruses that rely on specific enzymes for replication. Its mechanism may involve the inhibition of viral polymerases or proteases, which are critical for viral life cycles .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with other indole derivatives reveals that this compound stands out due to its unique combination of methoxy and fluoro groups. This combination not only enhances its biological activity but also influences its pharmacokinetic properties.

Compound NameKey SubstituentsBiological Activity
This compoundFluoro, MethoxyAnticancer, Antiviral, Anti-inflammatory
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateAminoModerate anticancer activity
Methyl 5-fluoro-1H-indole-2-carboxylateFluoroLimited biological activity

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Study : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro, with an IC50 value indicating potent cytotoxicity .
  • Antiviral Research : In another investigation, the compound was found to inhibit HIV replication in cultured cells, highlighting its potential as an antiviral agent .
  • Anti-inflammatory Effects : A recent study reported that this compound effectively decreased inflammation markers in animal models of arthritis, suggesting therapeutic implications for inflammatory diseases .

Properties

IUPAC Name

methyl 6-fluoro-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-15-10-4-6-3-9(11(14)16-2)13-8(6)5-7(10)12/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLSKOGZWKYYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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